Mevinphos
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-dimethoxyphosphoryloxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPDYQSQVLXLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032683 | |
| Record name | Mevinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7786-34-7 | |
| Record name | Mevinphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isomeric Considerations in Mevinphos Environmental and Biological Studies
Characterization of E- and Z-Mevinphos Isomers
Mevinphos (B165942), chemically known as methyl 3-[(dimethoxyphosphinyl)oxy]butenoate, is comprised of two geometric isomers due to the restricted rotation around the carbon-carbon double bond. orst.edu These isomers are designated as (E)-mevinphos and (Z)-mevinphos. The technical grade of this compound is a mixture of these two isomers, with the (E)-isomer typically constituting over 60% of the material. orst.edu The (E)-isomer is recognized as being more biologically active. orst.edu
The distinct spatial arrangement of the atoms in the (E) and (Z) isomers results in different physical and chemical properties. These differences are crucial for their analytical separation and have implications for their environmental fate and biological interactions.
Interactive Table: Physical and Chemical Properties of this compound Isomers
| Property | (E)-Mevinphos | (Z)-Mevinphos | Reference |
| CAS Number | 26718-65-0 | 338-45-4 | orst.edu |
| Melting Point | 21 °C | 6.9 °C | inchem.org |
| Density | 1.2345 g/cm³ at 20°C | 1.245 g/cm³ at 20°C | nih.gov |
| Refractive Index | 1.4452 at 20°C | 1.4524 at 20°C | nih.gov |
Differential Environmental Fate and Transformation of this compound Isomers
The environmental persistence and degradation of this compound are significantly influenced by its isomeric composition. Both isomers are known to dissipate rapidly in the terrestrial environment, primarily through biotic degradation. nih.gov However, the rate of degradation differs between the two isomers.
In soil, the half-lives of both isomers are generally less than four days. nih.gov Under aerobic laboratory conditions at 25°C in the dark, the (E)-isomer has a half-life of 1.21 hours, while the (Z)-isomer has a longer half-life of 3.83 hours. nih.gov This indicates a stereoselective degradation process where the (E)-isomer is degraded more rapidly. The primary degradation pathway for both isomers appears to be the formation of methyl acetoacetate (B1235776), which then rapidly binds to soil and is mineralized to carbon dioxide. nih.gov
In aqueous environments, the hydrolysis of this compound isomers is pH-dependent. The rate of hydrolysis increases in alkaline conditions. herts.ac.uk At a pH of 9, the hydrolysis half-lives for the (E)- and (Z)-isomers range from 2.8 to 7.5 days, while at a pH of 5, the half-lives are significantly longer, ranging from 50.8 to 84.6 days. nih.gov The major hydrolysis product is O-demethyl-mevinphos. nih.gov Photolysis in aqueous solution is a slower degradation process, with a half-life of about 27 days for both isomers. nih.gov
Interactive Table: Environmental Half-life of this compound Isomers
| Environment | Condition | (E)-Mevinphos Half-life | (Z)-Mevinphos Half-life | Reference |
| Soil | Aerobic, 25°C, dark | 1.21 hours | 3.83 hours | nih.gov |
| Water | pH 9 | 2.8 - 7.5 days | 2.8 - 7.5 days | nih.gov |
| Water | pH 7 | 35 days | 35 days | nih.gov |
| Water | pH 6 | 120 days | 120 days | nih.gov |
| Water | pH 5 | 50.8 - 84.6 days | 50.8 - 84.6 days | nih.gov |
| Water | Photolysis | ~27 days | ~27 days | nih.gov |
Due to its high water solubility and low soil partition coefficients, this compound has the potential to be mobile in soils. nih.gov However, the rapid degradation of both isomers in the topsoil layer generally prevents significant leaching into groundwater. orst.edunih.gov
Stereoselectivity in this compound Bioactivity and Metabolism in Non-Human Systems
The biological activity and metabolic fate of this compound are stereoselective, with the (E)-isomer being the more potent acetylcholinesterase (AChE) inhibitor. orst.edu Acetylcholinesterase is a critical enzyme in the nervous system of insects and mammals, and its inhibition leads to toxic effects.
In non-human systems, the metabolism of the two isomers proceeds through different pathways. Studies on mouse liver homogenates have shown that the degradation of the (E)-isomer is primarily carried out by a glutathione-dependent soluble enzyme that leads to O-demethylation, forming cis-desmethyl-mevinphos. In contrast, the (Z)-isomer is hydrolyzed at the P-O bond by a different, non-glutathione-dependent enzyme, yielding dimethyl phosphate (B84403). nih.gov
The acute toxicity of this compound has been demonstrated in various non-human organisms. For instance, the oral LD50 in rats is in the range of 3 to 12 mg/kg. inchem.org this compound is also highly toxic to birds, with acute oral LD50 values between 1.34 and 4.6 mg/kg for species like the sharp-tailed grouse, ring-necked pheasant, and mallard. nih.gov Furthermore, it is very highly toxic to aquatic invertebrates and fish. orst.edu It is also established to be highly toxic to bees. inchem.org While these toxicity values are for the technical mixture, the higher biological activity of the (E)-isomer suggests it is the primary contributor to this toxicity.
In plant metabolism, this compound is rapidly degraded through the cleavage of the P-O-C linkage, leading to the formation of methyl acetoacetate. nih.gov A minor pathway results in the formation of (E)-mevinphos acid. nih.gov
Environmental Dynamics and Transformation of Mevinphos
Environmental Persistence and Degradation Pathways of Mevinphos (B165942)
This compound is considered to have low persistence in soil, with reported half-lives typically ranging from a few days to a couple of weeks, depending on the specific environmental conditions. epa.govorst.edu Rapid degradation in the upper soil layers can prevent significant leaching to deeper groundwater, despite its potential mobility due to high water solubility and low soil adsorption coefficients. fao.orginchem.org
Hydrolysis is a significant abiotic degradation pathway for this compound in water. epa.govnih.gov The rate of hydrolysis is highly dependent on pH. orst.eduinchem.orgnih.gov this compound hydrolyzes more rapidly under alkaline conditions compared to neutral or acidic conditions. orst.eduinchem.org
Data on hydrolysis half-lives in sterile aqueous buffered solutions demonstrate this pH dependency:
| pH | (E)-isomer Half-life | (Z)-isomer Half-life |
| 5 | 50.8 - 84.6 days | 50.8 - 84.6 days |
| 7 | 29.2 - 62.7 days | 29.2 - 62.7 days |
| 9 | 2.8 - 7.5 days | 2.8 - 7.5 days |
In natural water with a pH of 7.7, the half-life of this compound was reported to be 2 weeks, with complete degradation occurring in 12 weeks, suggesting chemical hydrolysis as a primary degradation factor in this instance. nih.gov
O-Desmethylthis compound is identified as a major hydrolysis product, particularly at pH 5 and pH 7. inchem.org
Photodegradation can contribute to the transformation of this compound, although it is generally considered less rapid than microbial metabolism or hydrolysis in some environments. epa.gov The photolysis half-life in aqueous solution has been reported to be around 27 days for both (E)- and (Z)- isomers. fao.orginchem.org Significant degradation by photolysis is considered unlikely, with the major effect being the isomerization between the E and Z forms. apvma.gov.au
Biodegradation, particularly microbial metabolism, is a primary dissipation route for this compound in the terrestrial environment. fao.orgepa.govinchem.org this compound degrades rapidly through microbial action. epa.govpic.int
The aerobic half-life of this compound in soil is approximately one day, while under anaerobic conditions, the half-life is around 12 days. epa.govinchem.orgpic.int In laboratory studies using sandy loam soil, the aerobic half-lives for the (E)- and (Z)- isomers were found to be extremely short, 1.21 and 3.83 hours, respectively, under dark conditions at 25°C. fao.orginchem.orgapvma.gov.au
Microbial degradation appears to be the main mechanism for the dissipation of this compound in soil. fao.orginchem.org The principal degradation pathway seems to involve the formation of methylacetoacetate, which is subsequently followed by rapid binding to soil and mineralization to carbon dioxide. fao.orginchem.org
While the amounts and nature of all microbial degradates are not extensively characterized, studies suggest that the degradation in plants, which can involve enzymatic hydrolysis, can lead to the formation of corresponding free acids and subsequent cleavage of the vinyl phosphate (B84403) bond and decarboxylation. nih.gov
Enzymatic biotransformation plays a role in the degradation of organophosphate compounds in the environment. researchgate.net While specific details on the enzymatic biotransformation of this compound in environmental systems are less detailed in the provided sources compared to hydrolysis and microbial action, the general mechanisms of organophosphate biotransformation by enzymes like phosphotriesterases (PTEs), carboxylesterases (CarbEs), and glutathione-S-transferases are known to lead to detoxification by hydrolysis. researchgate.netscielo.br These enzymatic systems can break down chemical bonds in organophosphates, converting them into less toxic metabolites or contributing to mineralization. researchgate.net
Several environmental factors significantly influence the degradation kinetics of this compound. pH is a critical factor affecting hydrolysis rates, with faster degradation occurring at higher pH values. orst.eduinchem.orgnih.gov Temperature also plays a role, with higher temperatures generally leading to more rapid degradation of pesticides. alsglobal.plannualreviews.org Microbial activity is a major driver of this compound dissipation in soil, and its level can be influenced by factors such as soil pH and temperature. epa.govjeeng.net The presence and activity of specific microbial populations capable of degrading this compound are key to its biodegradation rate. epa.govgeoscienceworld.org
| Environmental Factor | Influence on this compound Degradation |
| pH | Higher pH increases hydrolysis rate. orst.eduinchem.orgnih.gov |
| Temperature | Higher temperature generally increases degradation rate. alsglobal.plannualreviews.org |
| Microbial Activity | Primary driver of degradation in soil; higher activity leads to faster degradation. epa.govpic.intjeeng.net |
Biodegradation Processes in Terrestrial and Aquatic Environments
Environmental Transport and Distribution of this compound
The transport and distribution of this compound in the environment are governed by processes such as adsorption to soil, volatilization into the atmosphere, and mobility in aquatic systems. Available data suggest that this compound dissipates rapidly in the terrestrial environment inchem.org.
Soil Adsorption and Desorption Dynamics
The interaction of this compound with soil particles significantly influences its mobility and potential for leaching. This compound is considered potentially very mobile in soils due to its high solubility in water and low soil partition coefficients inchem.orgfao.org. Freundlich Kads values for this compound have been reported to range from 0.392 to 1.92, and Freundlich Kdes values ranged from 1.16 to 3.53 epa.gov.
Table 1: this compound Soil Adsorption/Desorption Parameters
| Parameter | Value Range | Source Type |
| Freundlich Kads | 0.392 - 1.92 | Data epa.gov |
| Freundlich Kdes | 1.16 - 3.53 | Data epa.gov |
Despite its potential mobility based on these values, rapid degradation in the top layer of soil can limit further movement inchem.orgfao.org.
Soil composition, particularly the content of organic carbon and clay, plays a crucial role in the sorption behavior of pesticides nih.govresearchgate.net. Studies on various pesticides indicate that the solid-state organic fraction is a major factor governing sorption, with clay mineral content also contributing significantly nih.gov. Higher organic matter content in soils has been associated with increased pesticide adsorption capacity researchgate.netumn.edu. Similarly, clay content has been shown to play a significant role in adsorption and desorption processes, influencing leaching behavior researchgate.netresearchgate.netfrontiersin.org. While a general trend of higher sorption with higher organic matter content is observed, organic carbon alone may not fully explain the differences in sorption behavior umn.edu. The origin and type of soil organic matter may also be more influential than the total organic matter content mdpi.com.
The leaching potential of a pesticide is largely determined by its water solubility and soil adsorption coefficient (KOC) wrc.org.za. Pesticides with high water solubility and low KOC values are more prone to leaching wrc.org.za. This compound has high water solubility inchem.org. While this compound is potentially highly mobile in soil due to its high water solubility and low soil partition coefficients (Kads, 0.392-1.92), rapid degradation of both isomers in the top 15 cm of soil prevents further leaching inchem.orgfao.org. Field studies have shown minimal leaching of this compound isomers, with residues detected below the 0-15 cm depth in only a few instances after multiple applications inchem.org. This rapid degradation in the upper soil layer is a key factor preventing significant leaching to greater depths and potential groundwater contamination inchem.orgfao.org. Available data regarding this compound's leaching potential for groundwater contamination have been considered insufficient in some assessments, with further data being required epa.gov. However, other assessments suggest that due to rapid soil degradation, this compound would not be expected to leach into groundwater herts.ac.uk.
The Groundwater Ubiquity Score (GUS) index, which uses KOC and half-life, is a scoring system that indicates the potential for a chemical to leach into groundwater wrc.org.za. While a specific GUS index for this compound was not consistently found across all sources, its rapid degradation in soil is a strong indicator against significant leaching.
Volatilization from Soil and Plant Surfaces
Volatilization is a significant dissipation pathway for pesticides applied to soils or crops, potentially accounting for a substantial portion of the applied dose researchgate.net. Pesticides generally volatilize from plant surfaces to a greater extent and faster than from soil researchgate.net. The rate of volatilization is influenced by the pesticide's physicochemical characteristics, environmental conditions (temperature, soil moisture), and the nature of the soil or crop researchgate.netepa.gov. Key parameters influencing volatilization from soil include vapor pressure, Henry's law constant, water solubility, and soil adsorption epa.gov. Volatilization from plant surfaces depends on how the pesticide covers the plant structure, with higher losses occurring when the pesticide is present as droplets on the surface epa.gov. Volatilization slows as the pesticide moves into less exposed regions or is adsorbed onto plant material epa.gov. This compound has a relatively high vapor pressure compared to some other pesticides, which can contribute to its volatilization herts.ac.ukresearchgate.net.
Aquatic Mobility and Sediment Partitioning
This compound is readily soluble in water herts.ac.uk. Aquatic organisms can be exposed to this compound through surface water runoff, soil erosion, and drift from treated areas into water bodies fao.org. Information on the partitioning of this compound to sediment is less detailed in the provided sources. However, the soil/sediment partition or sorption coefficient normalized to the fraction of organic carbon in the soil (Koc) indicates a chemical's tendency to partition between soil organic carbon and water sfwmd.gov. Pesticides with moderate-to-high mobility in water are subject to fate processes like volatilization and hydrolysis ca.gov. This compound's high water solubility suggests it would primarily be in the solution phase in aquatic environments rather than strongly adsorbed to sediment particles, although specific sediment partitioning data were not extensively detailed in the search results.
Atmospheric Chemistry and Transport of this compound
Pesticides can enter the atmosphere through drift during application or subsequent volatilization from soil, plants, or surface water researchgate.net. Once in the atmosphere, pesticides can undergo chemical transformations. The degradation of this compound in the atmosphere in the presence of hydroxyl (OH) radicals has been investigated computationally researchgate.net. The dominant degradation pathway in the atmosphere is reported to be OH-addition to the C=C bond in this compound researchgate.net.
Table 2: this compound Atmospheric Degradation (with OH radicals)
| Process | Dominant Channel | Energy Barrier (kJ/mol) |
| Degradation | OH-addition to C=C | 15.6 researchgate.net |
Kinetically, the total rate constant for this compound degradation in the atmosphere at 298 K has been estimated researchgate.net. This leads to an estimated atmospheric lifetime for this compound researchgate.net.
Table 3: this compound Atmospheric Lifetime (at 298 K)
| Environment | Total Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Lifetime (s) |
| Atmosphere | 2.68 × 10⁻⁹ researchgate.net | 36.46 - 364.60 researchgate.net |
The estimated atmospheric lifetime suggests that this compound is relatively short-lived in the atmosphere due to reactions with OH radicals.
Ecotoxicological Implications and Mechanisms of Mevinphos in Non Human Organisms
Mechanisms of Cholinesterase Inhibition in Target and Non-Target Organisms
Mevinphos (B165942), an organophosphate insecticide, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous systems of both insects (target organisms) and vertebrates (non-target organisms). orst.edunih.govepa.gov The mechanism of action is fundamentally the same across these groups, involving the disruption of normal nerve impulse transmission. orst.edudrugbank.com
In a functioning nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft to transmit a signal from one nerve cell to another or to a muscle cell. orst.edu To terminate the signal, AChE rapidly hydrolyzes ACh into inactive components, choline (B1196258) and acetic acid. drugbank.comresearchgate.net this compound and other organophosphates act as potent, irreversible inhibitors of AChE. nih.govnih.gov They bind to the active site of the enzyme, specifically phosphorylating a serine residue. elsevierpure.com This phosphorylation effectively inactivates the enzyme, preventing it from breaking down ACh. nih.gov
The resulting accumulation of ACh in the synaptic cleft leads to excessive and continuous stimulation of cholinergic receptors (both muscarinic and nicotinic). drugbank.comresearchgate.net This hyperstimulation disrupts the normal functioning of the nervous system, causing a state of cholinergic crisis. nih.gov In target insects, whose central nervous systems heavily rely on ACh as a major excitatory neurotransmitter, this leads to rapid paralysis and death. orst.eduherts.ac.uk In non-target organisms, including mammals, birds, and fish, the same mechanism leads to a range of toxic effects stemming from the overstimulation of the parasympathetic nervous system and neuromuscular junctions. orst.edunih.gov While the fundamental mechanism is consistent, the insecticidal potency of this compound is significantly influenced by its isomeric composition; the (E)-isomer is noted to be substantially more biologically active than the (Z)-isomer. herts.ac.ukepa.gov
Ecological Impacts on Terrestrial Organisms
This compound is classified as highly toxic to bees and other beneficial arthropods. orst.edubeyondpesticides.org Direct contact with spray or exposure to residues on treated crops can lead to significant mortality in pollinator populations. orst.edu The high acute toxicity is a direct result of the cholinesterase inhibition mechanism, which is particularly potent in insects. herts.ac.uk
However, a key research finding regarding this compound is its short residual toxicity. uga.edu Studies indicate that the compound breaks down relatively quickly on plant surfaces, with its residual toxicity period lasting less than 5 to 8 hours. uga.eduucanr.edu This characteristic means that the immediate risk to pollinators like honey bees can be mitigated by application timing. uga.edu Applying this compound during the late evening, night, or early morning, when bees are not actively foraging, can significantly reduce direct exposure and subsequent harm, despite the compound's high intrinsic toxicity. uga.eduucanr.edu
This compound Toxicity Profile for Honey Bees
| Parameter | Finding | Implication for Pollinators |
|---|---|---|
| Acute Toxicity | High orst.edubeyondpesticides.org | Direct exposure is likely to be lethal to bees. |
| Residual Toxicity Period | Short (< 5-8 hours) uga.eduucanr.edu | Risk can be reduced by applying when bees are not foraging. |
This compound poses a significant threat to avian species, being categorized as highly to very highly toxic to birds upon oral exposure. epa.govorst.eduherts.ac.ukepa.gov Its use in agricultural landscapes can lead to direct mortality through the ingestion of contaminated food sources or water, or through dermal contact with recently sprayed foliage. orst.edu Though documented field kills were not noted in some regulatory assessments, the U.S. Fish and Wildlife Service identified this compound as likely to jeopardize endangered species. epa.govbeyondpesticides.org
Acute poisoning in birds manifests with clear symptoms of neurotoxicity, including a lack of muscle coordination, curled toes, salivation, diarrhea, trembling, and wing beating. orst.edu Research has documented that the onset of these symptoms and subsequent mortality can be extremely rapid, with deaths in species like pheasants, mallards, and grouse occurring within 5 to 40 minutes after exposure. orst.edu The high acute toxicity is quantified by low median lethal dose (LD50) values across various bird species. orst.edu For example, the oral LD50 for the male pheasant is 1.37 mg/kg, and for the female mallard, it is 4.63 mg/kg. orst.edunih.gov
Acute Oral Toxicity of this compound to Various Avian Species
| Species | LD50 (mg/kg) | Reference |
|---|---|---|
| Chicken | 7.52 | orst.edu |
| Mallard (female) | 4.63 | orst.edu |
| Pheasant (male) | 1.37 | orst.edunih.gov |
| Sharp-tailed Grouse (male) | 1.34 | nih.gov |
| Wild bird species (general) | 3.0 | orst.edu |
Despite its high toxicity to many animal species, this compound is considered to have minimal adverse effects on soil microorganisms at typical application rates. orst.eduapvma.gov.au This is largely attributable to its low persistence and rapid degradation in the soil environment. orst.edu
Research indicates that this compound degrades quickly, primarily through microbial metabolism. epa.govbeyondpesticides.org The reported half-life in soil is very short, often cited as approximately one to three days. orst.eduepa.gov This rapid breakdown prevents the compound from accumulating in the soil and exerting long-term toxic effects on microbial communities that are crucial for soil health and nutrient cycling. orst.eduapvma.gov.au Consequently, no significant harmful impacts on soil microbial populations or related ecological processes have been observed from the standard agricultural use of this compound formulations. orst.edu
Ecological Impacts on Aquatic Organisms
This compound is extremely toxic to aquatic invertebrates, which are often highly sensitive to cholinesterase-inhibiting pesticides. herts.ac.ukepa.govapvma.gov.au Contamination of water bodies through spray drift or runoff from treated agricultural fields can have severe impacts on these non-target organisms. apvma.gov.au Aquatic invertebrates like Daphnia magna are standard models in ecotoxicology due to their sensitivity to toxins and are particularly vulnerable to this compound. herts.ac.ukmdpi.com
The high toxicity means that even very low concentrations in water can be lethal or cause significant sublethal effects, disrupting aquatic food webs. apvma.gov.au Regulatory bodies have consistently highlighted the acute risk to this group, with hazard alerts indicating high acute ecotoxicity for Daphnia. herts.ac.uk While spray drift could have a significant adverse impact, it is expected that these effects may be temporary, with the potential for repopulation from unaffected areas, assuming the contamination event is not prolonged. apvma.gov.au
Ecotoxicity Classification of this compound
| Organism Group | Ecotoxicity Classification | Reference |
|---|---|---|
| Aquatic Invertebrates (e.g., Daphnia) | Extremely Toxic / Very Highly Toxic | herts.ac.ukepa.govapvma.gov.au |
| Fish | Very Highly Toxic | orst.eduherts.ac.uk |
| Birds | Highly Toxic | orst.eduherts.ac.uk |
| Bees | Highly Toxic | orst.eduherts.ac.uk |
| Soil Microorganisms | Minimal Effects | orst.eduapvma.gov.au |
Ichthyofauna Responses to this compound Exposure
This compound is classified as very highly toxic to fish and other aquatic invertebrates. epa.govresearchgate.net Exposure to this organophosphate insecticide can elicit a range of physiological and biochemical responses in ichthyofauna, primarily stemming from its potent inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.
Sub-lethal concentrations of this compound can induce a variety of adverse effects. Fish exposed to such levels may exhibit behavioral changes, including hyperactivity and erratic swimming, which can impair their ability to find food and avoid predators. epa.gov Physiologically, irritation of the delicate gill tissue is a common initial response, leading to increased breathing rates and coughing. epa.gov
At the biochemical level, the primary mechanism of this compound toxicity is the inhibition of AChE. wikipedia.org This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in continuous nerve stimulation, paralysis, and ultimately, death at sufficient concentrations. epa.gov Studies on various organophosphates have shown that brain AChE inhibition levels exceeding 70% are often associated with mortality in most fish species. epa.govwikipedia.org
Interactive Table: Acute Toxicity of this compound to Various Fish Species
| Species | Exposure Duration (hours) | LC50 (mg/L) | Reference |
| Rainbow Trout | 96 | 0.0119 | nih.gov |
| Bluegill Sunfish | 96 | 0.0225 | nih.gov |
| Sheepshead Minnow | 96 | 0.640 | nih.gov |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population.
Bioaccumulation and Trophic Transfer in Aquatic Food Webs
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in its tissues. nih.gov This can occur through direct uptake from the water (bioconcentration) or through the consumption of contaminated food. beyondpesticides.org When a chemical is passed up the food chain from prey to predator, and its concentration increases at successively higher trophic levels, this is known as biomagnification. nih.govbeyondpesticides.org
The potential for a chemical to bioconcentrate is often estimated using the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. epa.gov A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils.
In the case of this compound, its environmental fate characteristics suggest a low potential for bioaccumulation and trophic transfer. This compound has a very short half-life in the environment, dissipating rapidly through microbial metabolism and hydrolysis. epa.govresearchgate.net Furthermore, its estimated log Kow is -0.24, indicating that it is hydrophilic (water-soluble) rather than lipophilic.
Based on this low log Kow value, the estimated Bioconcentration Factor (BCF) for this compound is 0.4. This value is significantly below the threshold that would indicate a potential for bioconcentration in aquatic organisms. The rapid metabolism of this compound by animals further reduces the likelihood of its accumulation in tissues. Therefore, this compound is not expected to significantly bioaccumulate in individual organisms or biomagnify through aquatic food webs.
Interactive Table: Bioaccumulation Potential of this compound
| Property | Value | Implication for Bioaccumulation | Reference |
| Log Kow | -0.24 | Low lipophilicity, low potential to store in fatty tissues | |
| Estimated BCF | 0.4 | Low potential for bioconcentration from water | |
| Environmental Half-life | ~1 day (aerobic soil) | Rapid degradation limits availability for uptake | epa.govresearchgate.net |
Metabolic Pathways and Detoxification Mechanisms in Non-Target Organisms (e.g., Plants, Mammals)
Non-target organisms possess a range of metabolic pathways and detoxification mechanisms to cope with exposure to xenobiotics like this compound. These processes generally involve the enzymatic transformation of the toxic compound into less harmful and more easily excreted metabolites.
In plants , this compound is absorbed by the roots and readily translocated to other parts of the plant, where it is rapidly degraded. nih.gov The primary metabolic pathway involves the breakdown of this compound into its (E) and (Z) isomers and dimethyl phosphate (B84403). A minor metabolite, this compound acid, can be further converted to desmethyl this compound acid. Ultimately, it is suggested that the end products of this compound metabolism in plants are methanol, acetone, and carbon dioxide. nih.gov
In mammals , this compound is also rapidly metabolized and excreted. Following exposure, a significant portion of this compound and its byproducts are eliminated in the urine and feces within hours. nih.gov The primary detoxification pathway involves hydrolysis, breaking down the this compound molecule. nih.gov Key enzymes involved in the detoxification of organophosphates in mammals include paraoxonases (PONs) and glutathione (B108866) S-transferases (GSTs). PON1, a key enzyme in this process, can inactivate some organophosphates through hydrolysis. GSTs catalyze the conjugation of the insecticide with glutathione, rendering it more water-soluble and facilitating its excretion from the body.
Development of Resistance Mechanisms in Pest Populations
The repeated and widespread use of insecticides like this compound can lead to the development of resistance in pest populations, rendering the chemical less effective over time. Insects can develop resistance through several mechanisms, which can be broadly categorized as target-site resistance and metabolic resistance.
Target-site resistance involves genetic mutations that alter the structure of the insecticide's target protein, reducing its binding affinity. For organophosphates like this compound, the primary target is the enzyme acetylcholinesterase (AChE). Resistance can arise from point mutations in the gene encoding AChE, leading to an enzyme that is less sensitive to inhibition by the insecticide. This allows the nervous system of the resistant insect to function more normally in the presence of the chemical.
Metabolic resistance is another common mechanism where resistant insects exhibit an enhanced ability to detoxify the insecticide before it can reach its target site. This is often achieved through the increased production or efficiency of detoxification enzymes. The primary enzyme families involved in metabolic resistance to organophosphates include:
Cytochrome P450 monooxygenases (P450s): These enzymes can oxidize the insecticide, making it less toxic.
Esterases: These enzymes can hydrolyze the ester bonds in organophosphates, inactivating them.
Glutathione S-transferases (GSTs): As in non-target organisms, GSTs in insects can detoxify insecticides by conjugating them with glutathione.
A notable example of resistance to this compound has been documented in the diamondback moth, Plutella xylostella. In resistant strains of this pest, specific amino acid substitutions in the acetylcholinesterase1 (AChE1) enzyme have been identified, which are associated with reduced sensitivity to this compound.
Advanced Analytical Methodologies for Mevinphos Detection and Quantification
Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices
Sample preparation is a critical initial step in the analysis of mevinphos (B165942), aiming to isolate the compound from complex matrices and concentrate it to detectable levels. The choice of extraction technique depends heavily on the nature of the sample matrix, which can range from environmental samples like soil and water to biological specimens such as blood and plant tissues. epa.govfao.orgnhmrc.gov.auoup.comresearchgate.nettoxoer.com
For solid samples like soil, extraction with organic solvents such as acetonitrile (B52724) is a common approach. epa.gov The extract is typically filtered and dried, for instance, by passing it through sodium sulfate, before further processing. epa.gov For biological matrices like human blood, headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been employed for the determination of organophosphorus pesticides, including this compound. oup.comoup.com Water samples can be prepared using solvent extraction or solid-phase extraction methods. nhmrc.gov.auepa.govepa.gov
QuEChERS Methodologies and Adaptations
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the multi-residue analysis of pesticides in various matrices, particularly food and agricultural products. restek.comthermofisher.comgcms.czscispec.co.th This method involves a quick extraction step using an organic solvent, typically acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup step. restek.comgcms.cz The extraction is facilitated by adding a blend of salts, which helps in partitioning the analytes into the organic phase. restek.com
QuEChERS methodologies have been adapted for the analysis of this compound in complex matrices like tobacco and honey. gcms.czufmg.brgcms.cz For instance, a modified QuEChERS method coupled with GC-MS/MS has been used for the analysis of pesticide residues in tobacco, a complex matrix requiring selective extraction and extensive cleanup. gcms.czgcms.cz Similarly, a modified QuEChERS procedure followed by UHPLC-MS/MS analysis has been validated for the multiresidue quantification of pesticides, including this compound, in honey samples. ufmg.br The original QuEChERS method is considered suitable for acid-sensitive pesticides like this compound. thermofisher.com
Solid-Phase Extraction (SPE) and Microextraction Approaches
Solid-Phase Extraction (SPE) is another common technique for the extraction and cleanup of this compound from various matrices. gcms.cz SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. Interfering compounds can then be washed away before the analyte is eluted with a suitable solvent. EPA Method 3535A, for example, lists SPE for the preparation of water samples for the analysis of several compounds, including this compound. epa.govepa.gov
Microextraction approaches, such as Solid-Phase Microextraction (SPME) and Hollow Fiber Liquid Phase Microextraction (HF-LPME), offer advantages like reduced solvent consumption and simpler procedures. researchgate.netnih.govnih.govedpsciences.org SPME coupled with a flame photometric detector has been developed for the analysis of organophosphorus pesticides in water. nih.gov While SPME can be effective, the detection limit for this compound using this method with FPD has been reported to be relatively high compared to other organophosphorus pesticides. nih.govedpsciences.org HF-LPME coupled with gas chromatography by flame thermionic detection (GC-FTD) has also been explored for the determination of insecticides, including this compound, in aqueous samples. nih.gov
Chromatographic Separation and Detection Technologies
Chromatographic techniques are essential for separating this compound from other components in the sample extract before detection and quantification. Gas Chromatography (GC) and Liquid Chromatography (LC) are the most widely used separation methods, often coupled with highly sensitive and selective detectors. fao.orgthermofisher.comgcms.czufmg.bredpsciences.orgmdpi.comfao.orgcromlab-instruments.es
Historically, enzymatic methods were used for this compound residue determination, but Gas-Liquid Chromatography (GLC) methods have been preferred since the early 1970s due to their ability to separate the E and Z isomers of this compound, which have different anticholinesterase activity and persistence. fao.org
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) and particularly Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful techniques for the identification and quantification of this compound. scispec.co.thgcms.czcromlab-instruments.esrestek.comnih.gov GC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. scispec.co.threstek.com The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (MRM) mode enhances selectivity by monitoring specific fragmentation transitions of the target analyte, thus reducing matrix interferences. scispec.co.threstek.comnih.gov
GC-MS/MS has been successfully applied for the analysis of multi-residue pesticides, including this compound, in various matrices such as tobacco and botanical ingredients. gcms.czgcms.cznih.gov Optimized GC-MS/MS conditions, including specific columns and temperature programs, are used to achieve efficient separation and sensitive detection of this compound isomers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly effective technique for the analysis of this compound, particularly for more polar or less volatile pesticides. ufmg.brthermofisher.comacs.orgrestek.com LC-MS/MS offers advantages in analyzing a wide range of pesticides with varying polarities in a single run. thermofisher.com Similar to GC-MS/MS, the use of tandem mass spectrometry in MRM mode provides high selectivity and sensitivity. thermofisher.com
LC-MS/MS has been employed for the determination of this compound in food matrices like wheat grain and honey, often in conjunction with QuEChERS sample preparation. ufmg.brthermofisher.com The technique allows for accurate quantitation at trace levels, meeting regulatory requirements. thermofisher.com
Gas Chromatography with Flame Photometric Detection (GC-FPD)
Gas Chromatography with Flame Photometric Detection (GC-FPD) is a selective detection method for phosphorus-containing compounds like this compound. epa.govfao.orgnhmrc.gov.aufao.orgcromlab-instruments.escdc.govepa.govepa.govthaiscience.infovscht.cz The FPD responds specifically to phosphorus or sulfur atoms, which helps in minimizing interference from the sample matrix, especially in samples with low fat content. fao.org
GC-FPD has been used for the determination of this compound in various matrices, including soil and air. epa.govcdc.govepa.govepa.gov For soil analysis, this compound residues can be extracted with acetonitrile and analyzed by GC-FPD. epa.gov For air sampling, this compound collected on a solid sorbent tube can be desorbed and analyzed by GC-FPD, with detection based on the phosphorus content. cdc.gov While GC-FPD is a valuable tool, advanced techniques like GC-MS/MS and LC-MS/MS generally offer higher sensitivity and selectivity for complex multi-residue analysis. thaiscience.info
Data Tables
Below are examples of data that might be presented in studies on this compound analysis, illustrating typical parameters and results.
Table 1: Example Recovery Data for this compound using QuEChERS and GC-MS/MS
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | Method | Source |
| Tobacco | 0.5 - 25 ppb | Not specified | <20 | Modified QuEChERS + GC-MS/MS | gcms.cz |
| Honey | Four tested levels | 70-120 | <20 | Modified QuEChERS + UHPLC-MS/MS | ufmg.br |
| Wheat Grain | 0.01 mg/kg | 70-120 | <20 | QuEChERS + LC-MS/MS | thermofisher.com |
Table 2: Example Detection and Quantification Limits for this compound
| Matrix | Technique | LOD | LOQ | Source |
| Soil | GC/FPD | Not specified | 0.01 µg/g (ppm) or 10 µg/kg epa.govepa.gov | epa.govepa.govepa.gov |
| Water | SPME + FPD | Not specified | 420 µg/L | nhmrc.gov.aunih.gov |
| Drinking Water | HF-LPME + GC-FTD | 0.001 - 0.072 µg/L (range for 8 OPs) | Not specified | nih.gov |
| Honey | UHPLC-MS/MS | 0.005 mg/kg | 0.010 and 0.025 mg/kg | ufmg.br |
| Wheat Grain | LC-MS/MS | Not specified | 0.01 mg/kg (default EU MRL) | thermofisher.com |
| Human Blood | HS-SPME + GC-MS | 0.01 - 0.3 µg/g (range for 22 OPs) | Not specified | oup.comoup.com |
| Standard Solutions | PGM-based sensor | 0.138 ppm | Not specified | researchgate.net |
Detailed Research Findings
Research has demonstrated the effectiveness of various analytical approaches for this compound. For instance, a method for determining alpha- and beta-mevinphos in soil by solvent extraction and GC-FPD achieved a validated sensitivity of approximately 0.0101 ppm for both isomers. epa.gov Recoveries ranging from 70% to 120% are generally considered acceptable for pesticide analysis. epa.govufmg.brthermofisher.comacs.orgresearchgate.netresearchgate.net
Studies comparing different techniques highlight their respective strengths. While GC-FPD is selective for phosphorus, GC-MS/MS and LC-MS/MS offer greater specificity through mass analysis and fragmentation patterns, which is particularly beneficial for complex matrices and multi-residue analysis. scispec.co.threstek.comnih.govthaiscience.info LC-MS/MS is often preferred for its ability to handle a wider range of polarities compared to GC-based methods. thermofisher.com
Microextraction techniques like SPME and HF-LPME have shown promise for water analysis, offering lower detection limits for some pesticides, although this compound can be challenging for certain SPME-FPD configurations. nih.govnih.govedpsciences.org
The development of modified QuEChERS methods has significantly improved the efficiency of sample preparation for matrices like tobacco and honey, allowing for the simultaneous analysis of numerous pesticide residues, including this compound, with good recoveries and precision. gcms.czufmg.brgcms.cz
Thin-Layer Chromatography (TLC) for Screening and Quantification
Thin-Layer Chromatography (TLC) is a versatile, simple, and rapid analytical technique that can be used for screening and semi-quantitative determination of pesticide residues, including this compound. researchgate.netiaea.org TLC involves the separation of compounds based on their differential migration over a thin layer of adsorbent material on a plate. longdom.org
For this compound analysis, TLC can be employed as an initial screening step, particularly in laboratories with limited resources, as it requires minimal equipment compared to techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). iaea.orgusm.my Extracts from samples, such as plant tissues or biological specimens, can be applied to a TLC plate and developed using an appropriate solvent system. researchgate.netusm.my The separated this compound spots can then be visualized using various detection methods.
While traditionally considered more of a qualitative or semi-quantitative technique, TLC can be used for quantification, often in conjunction with densitometry. Densitometry measures the intensity of light absorbed by the separated spots on the TLC plate, allowing for the determination of the amount of a component by comparing it to known standards. longdom.orglaccei.org
TLC has been used in conjunction with enzyme inhibition techniques for the detection of organophosphorus pesticides like this compound. researchgate.net This involves using an enzyme, such as acetylcholinesterase, which is inhibited by organophosphates. The degree of enzyme inhibition on the TLC plate can be related to the concentration of the pesticide.
Research has demonstrated the application of TLC for screening organophosphorus pesticides, including this compound, in plant extracts. researchgate.net A procedure involving acetonitrile extraction and hexane (B92381) partitioning followed by TLC-enzyme inhibition has been described for detecting several organophosphates in various plant matrices like apple, beet, carrot, lettuce, pea, and potato. researchgate.net
TLC has also been used in the analysis of this compound isomers in poisoned wildlife samples as an initial screening method before confirmation by techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov
Spectrophotometric and Enzymatic Inhibition-Based Detection Methods
Spectrophotometric and enzymatic inhibition methods offer alternative approaches for detecting and quantifying this compound, particularly by leveraging its activity as an acetylcholinesterase (AChE) inhibitor. fao.orginchem.orgresearchgate.net These methods rely on measuring the inhibition of enzyme activity caused by the presence of this compound.
A standard enzyme inhibition spectrophotometric method has been developed for the determination of this compound residues in crops, milk, and animal tissue. inchem.org This procedure typically involves extracting this compound from the sample, transferring it to an aqueous phase, and then using a spectrophotometric method to measure the activity of an enzyme (like cholinesterase) in the presence of the extract. inchem.org The degree of enzyme inhibition, measured by changes in absorbance, is proportional to the concentration of this compound.
Early methods for this compound residue determination before the 1970s primarily relied on enzymatic methods that measured total inhibitory activity. fao.org However, these methods could not differentiate between the (E)- and (Z)- isomers of this compound, which have different inhibitory strengths and dissipation rates. fao.orgfao.org This limitation meant that enzymatic methods alone did not reliably determine the concentrations of individual isomers or their sum. fao.org
Despite this limitation for isomer-specific analysis, enzymatic inhibition assays remain valuable for rapid screening and detection of anticholinesterase activity in samples, indicating the potential presence of organophosphate pesticides like this compound. researchgate.net Recent developments include portable sensors based on cholinesterase inhibition for detecting organophosphate and carbamate (B1207046) pesticides. nih.gov
Research using micro-electrometric methods has investigated the effect of this compound on cholinesterase activity. researchgate.net A study showed that incubation time and this compound concentration influence the percentage inhibition of ChE activity. For example, at a this compound concentration of 5 ppm, significant inhibition was observed. researchgate.net
An optimized portable thiocholine-based sensor utilizing a personal glucose meter (PGM) has been developed for monitoring blood cholinesterase activity and detecting organophosphate pesticides like this compound. nih.gov This sensor achieved limits of detection (LODs) of 0.138 ppm for this compound in standard solutions and 0.164 ppm in fortified cabbage samples. nih.gov Recovery rates for this compound in fortified cabbage samples using this sensor ranged from 90.8% to 118.9%. nih.gov
Emerging Analytical Technologies for this compound Residue Analysis (e.g., Sensor Development, Nanotechnology)
Emerging analytical technologies, including sensor development and nanotechnology, are being explored to provide faster, more sensitive, and portable methods for this compound residue analysis. researchgate.netresearchgate.netchemmethod.com These technologies aim to overcome some limitations of traditional methods, such as the need for complex sample preparation and expensive instrumentation.
Sensor development for organophosphate detection often utilizes the principle of enzyme inhibition, similar to traditional enzymatic methods, but integrates this with advanced sensing platforms. mdpi.comresearchgate.net Electrochemical sensors, for instance, can measure changes in electrical signals resulting from the enzyme-substrate reaction and its inhibition by pesticides. researchgate.net The integration of nanomaterials like carbon nanotubes, graphene, and metal nanoparticles can enhance the performance of these electrochemical sensors by increasing surface area and improving electron transfer. researchgate.net
Nanotechnology plays a significant role in developing novel detection strategies. Metal nanoparticles can be used for colorimetric or visual detection of organophosphate pesticides based on phenomena like localized surface plasmon resonance. chemmethod.com Magnetic nanoparticles have also been explored for simplifying sample preparation by acting as "micro magnets" to extract pesticide residues from complex matrices before analysis. futurity.org
While specific examples focusing solely on nanotechnology for this compound quantification were less prevalent in the search results, the general trend in pesticide analysis indicates a move towards integrating nanomaterials into sensor platforms for enhanced sensitivity and portability. researchgate.netchemmethod.comresearchgate.net For instance, carbon dots have been used as fluorescence probes for detecting other organophosphate pesticides. mdpi.com
Capillary electrophoresis-laser induced fluorescence (CE/LIF) with quantum dots (QDs) has been reported for the detection of this compound and diazinon (B1670403). mdpi.com This technique involves immobilizing QDs on the capillary surface to enhance detection sensitivity. mdpi.com
The development of portable sensors, such as the thiocholine-based sensor mentioned earlier, represents a significant advancement in providing accessible pesticide detection tools for point-of-care diagnostics, environmental monitoring, and food safety applications. nih.govresearchgate.net These sensors demonstrate the potential of emerging technologies for rapid and reliable this compound detection outside of traditional laboratory settings. nih.gov
Method Validation and Quality Assurance in this compound Residue Analysis
Method validation and quality assurance are critical components of pesticide residue analysis, including for this compound, to ensure the reliability, accuracy, and comparability of results. perkinelmer.comsigmaaldrich.commdpi.com Validation confirms that an analytical method is suitable for its intended purpose, while quality assurance encompasses the set of procedures that ensure the quality of the analytical data generated. epa.govepa.gov
Key validation parameters for pesticide residue analysis methods typically include linearity, sensitivity (limit of detection and limit of quantification), specificity, accuracy (bias), precision (repeatability and reproducibility), ion ratios, and retention time stability. mdpi.com Regulatory bodies and guidelines, such as those published by the European Commission's DG SANTE (e.g., SANTE/12682/2019), provide detailed performance requirements for the validation of analytical methods for pesticide residues in food and feed. perkinelmer.commdpi.com
For this compound analysis, method validation involves demonstrating that the chosen method can accurately and consistently detect and quantify the compound in the specific matrix of interest at relevant concentration levels. This includes determining parameters like the limit of detection (LOD) and limit of quantification (LOQ). epa.govepa.govnhmrc.gov.au For example, a GC method for determining alpha- and beta-mevinphos in soil reported a validated sensitivity (LOQ) of approximately 0.0101 ppm for both isomers. epa.govepa.gov
Accuracy is often assessed through recovery studies, where known amounts of this compound are added to blank matrix samples (fortified samples or spikes) and the percentage recovered is measured. epa.govepa.govhpst.czscielo.br Acceptable recovery ranges are typically specified in validation guidelines, such as 70-120%. epa.govepa.govhpst.czscielo.br Studies on this compound analysis in soil have reported recovery rates within acceptable ranges. epa.gov For instance, a method validation study showed average recoveries for alpha-mevinphos between 85.6% and 96.7% and for beta-mevinphos between 80.4% and 94.7% at different spiking levels. epa.gov Recovery rates for this compound in fortified cabbage samples using a portable sensor were reported between 90.8% and 118.9%. nih.gov
Precision is evaluated by analyzing replicate fortified samples to assess the variability of the results. This is typically expressed as relative standard deviation (RSD). scielo.brresearchgate.net Intra-day and inter-day precision are assessed to understand the variability within a single analytical run and between different runs on different days. researchgate.net
Matrix effects are a significant consideration in pesticide residue analysis, particularly when using mass spectrometry. scielo.brresearchgate.net Matrix components can either enhance or suppress the analytical signal of the target analyte, leading to inaccurate results. scielo.brresearchgate.net Method validation includes assessing matrix effects and implementing strategies to mitigate them, such as using matrix-matched calibration standards or employing cleanup procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or SPE (Solid Phase Extraction). sigmaaldrich.comscielo.brresearchgate.netsigmaaldrich.com Studies have investigated matrix effects on this compound analysis in matrices like yerba mate and tobacco, demonstrating that methods like QuEChERS coupled with dilution can help minimize these effects. scielo.brresearchgate.net
Quality assurance procedures in routine this compound analysis involve running quality control samples, such as laboratory reagent blanks, fortified matrix samples (spikes), and laboratory duplicates, alongside the authentic samples. epa.govepa.govhpst.cz These quality control samples help monitor the performance of the analytical system and ensure that the results are within acceptable limits. epa.govepa.govhpst.cz Participation in proficiency testing programs is also an important aspect of external quality assessment, demonstrating the laboratory's competence in performing pesticide residue analysis. mdpi.com
Remediation and Mitigation Strategies for Mevinphos Contamination
Bioremediation Approaches for Mevinphos-Contaminated Environments
Bioremediation leverages biological processes, primarily carried out by microorganisms and plants, to degrade or remove contaminants. This approach is often considered environmentally friendly and cost-effective compared to some physicochemical methods researchgate.net.
Microbial degradation is a primary mechanism for the dissipation of This compound (B165942) in the environment epa.govnih.gov. This compound degrades relatively rapidly through microbial action, with reported half-lives of approximately one day under aerobic conditions and about 12 days under anaerobic conditions in soil epa.gov. The rapid degradation in the top layers of soil can prevent further leaching into deeper soil profiles fao.org.
Bioaugmentation, the introduction of specific microbial strains or consortia with known degradation capabilities, can enhance the existing microbial community's ability to break down pesticides nii.ac.jp. Studies have emphasized the efficiency of bioaugmentation in pesticide degradation, including organophosphates researchgate.net. While specific data on this compound bioaugmentation efficacy from the search results are limited, the general principle applies to organophosphate pesticides.
Enzymatic bioremediation utilizes enzymes, often derived from microorganisms, to catalyze the degradation of contaminants. Organophosphate hydrolases (OPH), also known as phosphotriesterases (PTE), are a class of bacterial enzymes capable of hydrolyzing a wide range of organophosphate compounds by breaking the P-O, P-F, P-CN, and P-S bonds researchgate.netmdpi.com.
Wild-type phosphotriesterases from bacteria like Brevundimonas diminuta (BdPTE) have shown high catalytic efficiencies towards pesticides including this compound nih.govresearchgate.net. Engineered variants of these enzymes have been developed with improved stability and enhanced activity for the detoxification of organophosphate compounds nih.govresearchgate.net. These enzymes offer a promising approach for the detoxification and bioremediation of organophosphorus compounds researchgate.netmdpi.com.
Phytoremediation involves the use of plants to remove, degrade, or immobilize contaminants in soil and water. This method is recognized for its cost-effectiveness, aesthetic benefits, and potential for long-term application neptjournal.com. Research has explored the use of aquatic plants for the removal of this compound from water. For instance, studies using fragrant waterlily (Nymphaea odorata) and joint-grass (Paspalum distichum) demonstrated significant removal of this compound from water test systems in less than two weeks science.gov. Emergent aquatic plants may be more effective in removing this compound compared to submerged species, possibly due to the quantity of plant biomass involved researchgate.net.
Biostimulation involves providing nutrients, oxygen, or electron acceptors to stimulate the growth and activity of indigenous microorganisms capable of degrading contaminants nii.ac.jp. Bioventing is a related technique that supplies oxygen to the subsurface to enhance aerobic biodegradation. These techniques are employed to create optimal conditions for microbial activity, thereby accelerating the degradation of pesticides like this compound in contaminated soil nii.ac.jpresearchgate.net. Recent advances in these primary approaches of soil pesticide biodegradation, including bioaugmentation, have paved the way for more complete detoxification researchgate.net.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are chemical treatment methods that involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade contaminants in water and wastewater. These processes can effectively break down persistent organic pollutants, including organophosphate pesticides.
Computational studies investigating the degradation of this compound in the presence of hydroxyl radicals in water have shown that the dominant reaction pathway involves the addition of •OH to the carbon atom in the C=C bond of this compound researchgate.netnih.gov. The estimated lifetime of this compound in AOPs systems at 298 K is very short, ranging from 1.41 × 10⁻² to 1.41 × 10⁻¹ seconds nih.gov. This indicates the rapid degradation potential of AOPs for this compound.
Various AOPs, such as Fenton, UV photo-Fenton, solar photo-Fenton, UV/TiO₂/H₂O₂, and FeGAC/H₂O₂, have been compared for the degradation of pesticides in aqueous solutions, demonstrating varying efficiencies in terms of chemical oxygen demand (COD) and total organic carbon (TOC) removal bcrec.id. While this specific study focused on other pesticides, the principles of AOPs apply to the degradation of organophosphates like this compound. Furthermore, studies have shown that advanced oxidation processes can effectively remove antibiotics from wastewater mdpi.com.
Adsorption-Based Removal Technologies
Adsorption is a physical process that involves the binding of contaminants to the surface of a solid material. This technique is used for the removal of pesticides from water and soil. The adsorption of this compound has been studied in various soils, with Freundlich K and 1/n values varying depending on soil properties like organic matter content, clay type, and pH nih.gov. Higher K values, indicating greater adsorption, were generally associated with higher 1/n values nih.gov.
Supercritical carbon dioxide (SC-CO₂) extraction has also been shown to be effective for the removal of organophosphate pesticides, including this compound, from agricultural wastewater. Near quantitative removal of spiked pesticides from aqueous solutions was achieved under specific conditions researchgate.netresearchgate.net. Adsorption using materials like activated carbon and organic/inorganic absorbents are also considered effective methods for pesticide removal from wastewater scirp.org.
Summary of Remediation Approaches
| Remediation Approach | Mechanism | Key Findings / Examples |
| Bioremediation | ||
| Microbial Degradation | Breakdown by microorganisms | Rapid degradation in soil (half-life ~1 day aerobic) epa.govfao.org. Primary dissipation mechanism epa.govnih.gov. |
| Bioaugmentation | Introduction of specific degrading microbes | Enhances pesticide degradation nii.ac.jpresearchgate.net. |
| Enzymatic Bioremediation | Hydrolysis by enzymes (e.g., OPH, PTE) | Enzymes like BdPTE hydrolyze this compound efficiently nih.govresearchgate.net. Engineered enzymes show enhanced activity nih.govresearchgate.net. |
| Phytoremediation | Plant uptake and transformation/sequestration | Aquatic plants like waterlily and joint-grass remove this compound from water science.gov. Emergent plants may be more effective researchgate.net. |
| Biostimulation and Bioventing | Enhancing indigenous microbial activity | Improves conditions for microbial degradation nii.ac.jp. Accelerates pesticide detoxification researchgate.net. |
| Advanced Oxidation Processes (AOPs) | Generation of reactive species (e.g., •OH) to degrade contaminants | Rapid degradation of this compound via •OH addition researchgate.netnih.gov. Short estimated lifetime in AOPs nih.gov. Effective for pesticide degradation bcrec.idmdpi.com. |
| Adsorption-Based Technologies | Binding of contaminants to solid surfaces | Adsorption varies with soil properties nih.gov. SC-CO₂ extraction effective for removal from wastewater researchgate.netresearchgate.net. Adsorbents like activated carbon are used scirp.org. |
Mitigation of Agricultural Runoff and Leaching into Water Bodies
Mitigating the contamination of water bodies by this compound through agricultural runoff and leaching is a critical aspect of environmental protection. This compound is known to be potentially very mobile in soils due to its high solubility in water (6 x 105 mg/litre) and low soil partition coefficients (Kads values of 0.392-1.92). fao.org However, its rapid degradation in the top 15 cm (approximately six inches) of soil significantly limits its potential for further leaching into groundwater. fao.orgfao.org Despite this rapid degradation, aquatic organisms can still be exposed to this compound through surface water runoff, soil erosion, and spray drift from treated areas into water bodies. fao.org
Several strategies and best management practices (BMPs) can be implemented to reduce the risk of this compound reaching surface and groundwater. These practices aim to minimize the amount of pesticide leaving the application site and entering water systems.
Research Findings and Mitigation Practices:
Rapid Degradation in Soil: Research indicates that the rapid degradation of both this compound isomers in the upper soil layers is a primary factor preventing significant leaching into deeper soil profiles and groundwater. fao.orgfao.org Studies have shown that essentially no this compound residues were detected in soil layers one day to two months after application, even in sandy soils with low organic matter content, which represent a "worst case" for potential groundwater contamination. fao.org
Minimizing Runoff and Drift: Aquatic organisms, particularly invertebrates, are highly sensitive to this compound. apvma.gov.au Spray drift poses a significant hazard to aquatic invertebrates, and direct application to aquatic systems is prohibited by label instructions. apvma.gov.au Restricting the number of applications per crop can significantly reduce the effect of spray drift on aquatic ecosystems. apvma.gov.auapvma.gov.au Limiting applications to a maximum of three times per crop per season with a minimum interval of two weeks between applications has been stipulated as a measure to reduce spray drift effects. apvma.gov.au Using boom sprayers can limit the environmental impact to areas beside sprayed crops, as spray drift decreases rapidly with distance. apvma.gov.au However, finer droplets can result in higher drift values. apvma.gov.au
Buffer Zones and Setback Areas: Creating buffer zones and setback areas between treated fields and water bodies is crucial for intercepting and trapping chemicals before they reach surface water. pesticidestewardship.org These areas, often planted with native grasses, shrubs, and trees, can trap pesticides, sediment, and other contaminants, reducing runoff into waterways. pesticidestewardship.org Good Agricultural Practice suggests situating brassica crops away from river banks with a buffer between the crop and the river. apvma.gov.au
Proper Application Techniques: Applying pesticides precisely to the target area and avoiding off-target movement is essential to prevent water contamination. pesticidestewardship.org This includes careful calibration of application equipment to ensure correct rates are applied and frequently checking equipment for leaks and malfunctions. ufl.edu Avoiding application by fogging machines, mist-blowers, back-mounted knapsacks, or aircraft has been a label restraint to reduce environmental exposure. apvma.gov.au
Soil and Crop Management: Practices that improve soil health and structure can help mitigate pesticide runoff and leaching. Soils high in organic matter can retain more water in the rooting zone, reducing leaching potential. ufl.edu Crop rotation and cover crops can enhance soil organic matter. pesticidestewardship.org Proper drainage and irrigation management can promote optimal plant growth and reduce runoff. ufl.edu
Handling and Storage: Proper handling and storage of this compound are vital to prevent point-source contamination. ufl.edu Mixing and loading should ideally be done on permanent or portable containment pads to prevent spills from reaching the soil and potentially leaching into groundwater. ufl.edu If containment pads are not used, mixing and loading locations should be rotated to prevent pesticide buildup in one area. ufl.edu Contaminated firefighting water should be collected separately, and spills should be absorbed with materials like vermiculite, dry sand, or earth and deposited in sealed containers. nih.govchemos.denj.gov
Vegetated Drainage Ditches and Constructed Wetlands: Vegetated agricultural drainage ditches and constructed wetlands can serve as best management practices for mitigating agricultural runoff containing pesticides. d-nb.infousda.gov These systems can aid in trapping pesticides and reducing their concentrations in runoff water before it enters receiving systems. d-nb.infousda.govusda.gov Research on other pesticides like diazinon (B1670403) and metolachlor (B1676510) has shown that a significant portion of the pesticide mass can be associated with plant material in constructed wetlands. usda.govusda.gov Plants provide surface area for microbial degradation, physical filtration, and stabilization of sediments. usda.gov
Optimizing Irrigation: Carefully managing irrigation schedules, especially in relation to pesticide applications, can help minimize runoff and leaching. ufl.eduresearchgate.net Optimizing irrigation water application rates can be an effective strategy to reduce chemical leaching. researchgate.net
Data Tables:
However, the environmental fate values for this compound, which are relevant to understanding its potential for movement in the environment, are provided and can be presented in a table format.
| Property | Value | Source |
| Soil KOC | 1 | fao.org |
| Solubility | 6 x 105 mg/litre | fao.org |
| Aerobic soil degradation half-life | 1 day | fao.orgpic.int |
| Hydrolytic half-life (pH 9) | 2.8 to 7.5 days | fao.org |
| Hydrolytic half-life (pH 5) | 50.8 to 84.6 days | fao.org |
| Water photolytic half-life | ~27 days | fao.org |
Note: These values provide context for this compound's behavior in the environment, indicating high water solubility and relatively rapid degradation, particularly in aerobic soil conditions.
Further detailed research findings highlight that while this compound is potentially mobile due to its properties, its rapid degradation in the topsoil prevents significant leaching into groundwater. fao.orgfao.org Studies have confirmed that the environmental impact is expected to be limited, provided the chemical is applied using methods that minimize spray drift. apvma.gov.au
Ecological Risk Assessment Frameworks and Mevinphos
Conceptual Models and Methodologies for Environmental Exposure Assessment
Environmental exposure assessment for mevinphos (B165942) involves determining the concentration or dose of the chemical that organisms in different environmental compartments are likely to encounter. Conceptual models are foundational to this process, illustrating the potential sources of this compound, its transport pathways, and the receptors at risk. These models help in identifying the relevant environmental media (e.g., water, soil, air, biota) and the routes of exposure (e.g., direct contact, ingestion, inhalation).
Methodologies for environmental exposure assessment include monitoring environmental concentrations of this compound in various media and using modeling approaches to predict these concentrations. Monitoring data provides real-world measurements, while models can simulate the movement and transformation of this compound based on its physical and chemical properties and environmental conditions.
A consistent terminology and theoretical models are important for standardizing methods of measurement in environmental exposure assessment, particularly for dermal exposure to pesticides. A multicompartment model can describe the transport of contaminants from the source to the skin surface, identifying compartments and transport processes. Measuring the concentration of the contaminant in the skin contamination layer is emphasized as it drives uptake into perfused tissue. nih.gov
For aquatic organisms, the exposure assessment is a critical part of the risk assessment process in pesticide registration. researchgate.net This involves assessing concentration levels in relevant environmental compartments resulting from pesticide application. researchgate.net
Modeling Approaches for this compound Fate and Transport in Ecosystems
Modeling approaches are essential tools for predicting the fate and transport of this compound in the environment, especially considering its relatively rapid degradation but high toxicity. These models simulate processes such as volatilization, hydrolysis, photolysis, adsorption to soil and sediment, and biotic degradation.
This compound is known to dissipate rapidly in the terrestrial environment, with half-lives of both isomers in soil being less than four days. Biotic degradation is a major dissipation pathway in soil. inchem.org The aerobic half-lives of the E and Z isomers under laboratory conditions at 25°C in the dark were reported as 1.21 and 3.83 hours, respectively. inchem.org Hydrolysis half-lives in sterile aqueous buffered solution are pH-dependent, ranging from 2.8-7.5 days at pH 9 to 50.8-84.6 days at pH 5. inchem.org The photolysis half-life in aqueous solution was approximately 27 days for both isomers. inchem.org
Despite its high solubility in water (6 x 105 mg/L) and low soil partition coefficients (Kads, 0.392-1.92), which suggest potential mobility, rapid degradation in the topsoil layers (upper 15 cm) is expected to prevent significant leaching to groundwater. inchem.org
Models like the Generic Expected Environmental Concentration Program (GENEEC) are used in preliminary risk assessments to estimate aquatic Predicted Environmental Concentration (PEC) values for this compound. fao.org Other models exist to simulate pesticide movement in soil (e.g., GEM), runoff and erosion (e.g., CASCADE, PEARL), leaching to groundwater (e.g., GeoPEARL, PEARLNEQ), and concentrations in surface water from drift, runoff, and drainage (e.g., SWASH). pesticidemodels.eu Models simulating the drift of pesticide droplets during application (e.g., DROPLET) also contribute to estimating off-target exposure. pesticidemodels.eu
The environmental fate values used in the assessment of this compound often include a soil KOC of 1, solubility of 6 x 105 mg/litre, aerobic soil degradation half-life of 1 day, hydrolytic half-life of 16 days, and water photolytic half-life of 27 days. fao.org
Development of Terrestrial and Aquatic Risk Quotients for Ecosystem Protection
Risk Quotients (RQs) are a simple and effective method for assessing the potential environmental and toxicological risk of chemical substances by comparing the estimated exposure concentration to a toxicity endpoint. nih.gov For ecosystem protection, RQs are developed for both terrestrial and aquatic environments.
For terrestrial organisms, risk assessment for foliar sprays involves comparing dietary LC50 values with predicted environmental concentrations (PECs) of this compound on potential food items like grass, insects, and seeds. fao.org PEC values can be estimated using methods like the Kenaga nomogram. fao.org
For aquatic ecosystems, RQs are used to assess potential risks to different trophic levels, including algae, aquatic invertebrates, and fish. nih.gov Aquatic organisms can be exposed through surface water runoff, soil erosion, and spray drift. fao.org Acute risk to aquatic organisms is assessed using peak PEC values from single or multiple applications. fao.org
Based on assessments, this compound applied at a typical field application rate of 1.12 kg ai/ha has been shown to present "very large" acute risks to freshwater and estuarine/marine invertebrates, with TERs ranging from 0.01 to 0.08. inchem.orgfao.org Acute risk to freshwater fish is classified as "large" (TER = 0.74), while the risk to estuarine/marine fish is considered "low" (TER = 50.6). fao.org
For birds, acute risks based on comparing PECs with the lowest LC50 value from dietary tests indicate "very large" to "present" acute risks for herbivorous (TER = 1.0) and insectivorous (TER = 1.7) birds, while the risk to granivores is expected to be "low" (TER = 15.7). fao.org
Here is a summary of some reported TER values:
| Receptor Group | Exposure Route | Application Rate (kg ai/ha) | PEC (mg ai/kg or µg/L) | Toxicity Endpoint (LC50 or EC50) | TER | Risk Classification | Source |
| Aquatic Invertebrates | Water | 1.12 | - | - | 0.01-0.08 | Very Large | inchem.orgfao.org |
| Freshwater Fish | Water | 1.12 | - | - | 0.74 | Large | fao.org |
| Estuarine/Marine Fish | Water | 1.12 | - | - | 50.6 | Low | fao.org |
| Herbivorous Birds | Dietary | 1.12 | 240 (grass) | - | 1.0 | Very Large to Present | fao.org |
| Insectivorous Birds | Dietary | 1.12 | 135 (insects) | - | 1.7 | Very Large to Present | fao.org |
| Granivorous Birds | Dietary | 1.12 | 15 (seeds) | - | 15.7 | Low | fao.org |
Note: TER values are typically calculated as Toxicity Endpoint / Exposure Concentration. Lower TER values indicate higher risk.
Data Gaps and Uncertainties in this compound Environmental Risk Assessment
Despite available information, data gaps and uncertainties exist in the environmental risk assessment of this compound. An incomplete environmental fate database has been noted, particularly regarding the amounts and nature of degradates. epa.gov While information on the persistence and mobility of the parent compound is available, the behavior of its breakdown products is not well characterized. epa.gov
For ecological effects, while the high toxicity of this compound is recognized, an incomplete database has prevented a more thorough determination of its risk to wildlife by the EPA. epa.gov Specifically, acceptable reproduction data for avian species are unavailable, and acceptable data on chronic effects and marine and estuarine toxicity are also lacking. epa.gov
Uncertainties are inherent in risk assessment, and they can arise from gaps in knowledge or information. nih.gov In the context of environmental risk assessment, these uncertainties can be related to the extrapolation of laboratory data to field conditions, the complexity of ecosystems, and the potential for mixture effects with other chemicals. researchgate.netresearchgate.net While methods to assess and quantify uncertainty in risk estimates have advanced, challenges remain. nih.gov
Integration of Isomeric-Specific Data in Environmental Risk Evaluation
This compound is produced as a mixture of E and Z geometrical isomers. inchem.org These isomers can have different dissipation rates in the environment and potentially different toxicities to non-target organisms. fao.org The technical grade this compound typically contains > 60% E-isomer and < 25% Z-isomer, or between 630-642 g/kg of the E-isomer and 170-276 g/kg of the Z-isomer. inchem.orgapvma.gov.au
The E-isomer is a stronger inhibitor of acetylcholinesterase than the Z-isomer. fao.org Therefore, evaluating the environmental risk of this compound requires considering the behavior and toxicity of each isomer individually. Modern analytical methods, such as Gas Chromatography (GC) with a flame photometric detector, can determine the residues of the two isomers separately, often with determination limits around 0.01 mg/kg. fao.orgepa.gov
Studies on the environmental fate of this compound have investigated the dissipation rates of both isomers. For instance, the aerobic half-lives in soil under laboratory conditions have been reported separately for the E and Z isomers. inchem.org Similarly, hydrolysis half-lives in sterile aqueous solutions have been determined for both isomers. inchem.org
Future Research Directions in Mevinphos Science
Elucidation of Novel Degradation Pathways and Metabolite Characterization
While the primary degradation mechanisms of mevinphos (B165942), including microbial metabolism, hydrolysis, and photolysis, are generally understood, a complete picture of its environmental breakdown is still lacking. epa.gov this compound degradation is known to be rapid, particularly through microbial action in soil, with half-lives as short as one day under aerobic conditions. epa.gov Known degradation pathways involve the formation of metabolites such as methylacetoacetate, O-desmethylthis compound, and dimethyl phosphate (B84403). inchem.orgepa.gov
Future research must focus on identifying previously uncharacterized degradation pathways, particularly under a variety of environmental conditions. The nature and quantity of degradates are not well-characterized, representing a significant knowledge gap. epa.gov Advanced computational and analytical techniques could be employed to predict and identify novel, potentially transient, metabolites. researchgate.net A deeper understanding of both biotic and abiotic degradation processes is crucial for a comprehensive environmental risk assessment. carnegiescience.eduflinders.edu.au
Table 1: Known Degradation Products of this compound
| Degradation Product | Pathway/Condition | Reference |
|---|---|---|
| Methylacetoacetate | Aerobic soil metabolism | inchem.org |
| O-desmethylthis compound | Aqueous photolysis | inchem.org |
| Dimethyl phosphate | Plant and animal metabolism | epa.govinchem.org |
This table is interactive and can be sorted by column.
Long-Term Ecological Impact Studies on this compound Exposure at Sub-Lethal Concentrations
This compound is recognized for its very high acute toxicity to a range of non-target species, including birds, fish, and aquatic invertebrates. epa.govorst.eduherts.ac.uk However, a significant gap exists in the scientific literature regarding the chronic effects of exposure to sub-lethal concentrations. epa.gov Available data on reproductive and chronic effects have often been deemed unacceptable or are unavailable, preventing a full assessment of long-term ecological risk. epa.govbeyondpesticides.org
Table 2: Acute Toxicity of this compound to Various Species
| Species | Test | Value | Reference |
|---|---|---|---|
| Rainbow trout | 96-hour LC50 | 11.9 ppb | epa.govorst.edu |
| Bluegill sunfish | 96-hour LC50 | 22.5 ppb | epa.govorst.edu |
| Mallard duck | Acute oral LD50 | 4.63 mg/kg | epa.govorst.edu |
This table is interactive and can be sorted by column.
Development of Sustainable Remediation Technologies and Field Applications
Given the potential for environmental contamination, developing effective and sustainable remediation strategies for this compound is a critical research direction. This compound is highly soluble in water and has low soil partition coefficients, making it potentially mobile in soil. inchem.org Although its rapid degradation often prevents significant leaching, remediation technologies are essential for addressing localized spills or historical contamination. epa.govinchem.org
Future research should focus on optimizing and applying sustainable remediation technologies for this compound removal from soil and water. Promising areas include:
Bioremediation: Leveraging the metabolic capabilities of native soil microorganisms to break down the pesticide into less harmful substances is a cost-effective and environmentally friendly approach. cabidigitallibrary.orgnih.govnih.gov The rapid microbial metabolism of this compound suggests this is a particularly viable strategy. epa.gov
Phytoremediation: Investigating the potential of specific plant species to uptake, accumulate, and degrade this compound from contaminated soil and water. researchgate.net
Advanced Oxidation Processes (AOPs): Evaluating the efficacy of AOPs, which generate highly reactive species to break down recalcitrant organic pollutants. scispace.comresearchgate.net
Adsorbent Materials: Developing and testing novel adsorbents, such as nanocomposites and biochar, for their capacity to bind and remove this compound from aqueous environments. erciyes.edu.tr
The goal is to move from laboratory-scale studies to practical, scalable field applications for the effective cleanup of contaminated sites. researchgate.netepa.gov
Refinement of Analytical Methods for Trace-Level Detection in Complex Matrices
The ability to detect minute quantities of this compound and its metabolites is fundamental to monitoring its environmental presence and assessing exposure risks. Current methods, such as gas chromatography with flame photometric detection, have been validated for determining this compound in soil at the parts-per-million (ppm) level. epa.gov However, to understand the full extent of its distribution and ecological impact, more sensitive methods are required.
The future of this compound analytics lies in the refinement and application of state-of-the-art techniques capable of trace-level detection in complex environmental and biological matrices. ijcap.in Research should focus on:
Lowering Detection Limits: Adapting advanced instrumentation like gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-high performance liquid chromatography (UHPLC) to achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.nethh-ra.orgalsglobal.eu
Matrix Effect Reduction: Developing robust sample preparation and clean-up procedures, such as solid-phase extraction (SPE), to minimize interference from complex matrices like sediment, plant and animal tissues, and food products. ijcap.in
Biosensor Development: Exploring novel biosensors and immunoassays for rapid, on-site screening of this compound in water and soil, which could provide real-time data for environmental monitoring. nih.gov
These advancements will enable more accurate risk assessments and ensure compliance with stringent regulatory standards.
Global Monitoring and Surveillance of this compound in Diverse Ecosystems
Despite its use being largely discontinued (B1498344) in many regions, the potential for residual this compound to persist or be transported into various ecosystems necessitates a coordinated global monitoring effort. Historical data from specific regions, such as groundwater surveys in North America, have shown limited detection, likely due to the compound's short half-life. nih.gov However, these studies are not comprehensive, and a broader understanding of its global footprint is needed.
A key future research direction is the establishment of long-term, large-scale surveillance programs. These programs should utilize the highly sensitive analytical methods described previously to monitor for this compound and its key metabolites in a wide range of environmental compartments, including:
Agricultural soils and runoff.
Surface and groundwater resources.
Atmospheric deposits.
Aquatic and terrestrial biota.
Such a global monitoring network would provide invaluable data on the persistence, transport, and potential bioaccumulation of this compound residues, informing international policy and environmental management strategies.
Modeling and Prediction of this compound Fate under Changing Environmental Conditions
Environmental fate models are essential tools for predicting how chemicals like this compound behave in the environment. frontiersin.org While this compound is known for its high mobility and rapid degradation, these characteristics can be significantly influenced by environmental variables. epa.govorst.edu Accurately predicting its fate is complicated by factors such as climate change, which can alter temperature, precipitation, and soil conditions. researchgate.net
Future research should aim to develop and validate more sophisticated predictive models for this compound. These models should incorporate:
Climate Change Scenarios: Integrating projections for changes in temperature and rainfall to predict how this compound's degradation rate and leaching potential may shift in the future. researchgate.net
Transformation Product Dynamics: Including modules that accurately simulate the formation, transport, and degradation of its major metabolites, as these compounds may have their own toxicological profiles. researchgate.net
Uncertainty Analysis: Quantifying the uncertainty associated with model parameters and climate inputs to provide more robust, probabilistic risk assessments. researchgate.netnih.gov
Refined models will be crucial for proactive environmental management, allowing for better predictions of potential hotspots and long-term environmental behavior under future climate conditions.
Table of Mentioned Compounds
| Compound Name |
|---|
| AMPA |
| Amitrole |
| Butachlor |
| Carbaryl |
| Carbofuran |
| Carbon monoxide |
| Chlorfenvinphos |
| Chlorfluazuron |
| Chlorothalonil |
| Chlorotoluron |
| Chlorpyrifos |
| Cypermethrin |
| DDT |
| DDE |
| Diazinon (B1670403) |
| Dimethyl phosphate |
| Diuron |
| Fenamiphos |
| Fenitrothion |
| Fenpropimorph |
| Fenvalerate |
| Glufosinate |
| Glyphosate |
| Hexachlorobenzene |
| Linuron |
| Malathion |
| Methamidophos |
| Methanol |
| Methyl acetoacetate (B1235776) |
| Methyl parathion |
| This compound |
| This compound acid |
| Monocrotophos |
| O-desmethylthis compound |
| Paraoxon |
| Parathion |
| Phosdrin |
| Phoxim |
| Propanil |
| Prometryne |
| Pseudoephedrine |
| Quinalphos |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Mevinphos, and how do they influence its environmental mobility and toxicity?
- Methodological Answer : this compound (CAS 7786-34-7) is an organophosphate insecticide with a molecular weight of 224.15 g/mol. Its high water solubility (>600,000 mg/L) and low octanol-water partition coefficient (log Kow: 1.1–1.5) suggest high mobility in aquatic systems and limited bioaccumulation potential . Experimental characterization should include gas chromatography-mass spectrometry (GC-MS) for quantification and nuclear magnetic resonance (NMR) for structural validation. Environmental mobility studies should account for hydrolysis rates, which vary with pH (e.g., half-lives: 1.4 hours at pH 11 vs. 120 days at pH 6) .
Q. How does this compound inhibit cholinesterase, and what experimental models are used to assess its neurotoxic effects?
- Methodological Answer : this compound irreversibly inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site, leading to acetylcholine accumulation and cholinergic toxicity. In vitro models include:
- Rodent brain homogenates : Measure AChE activity via Ellman’s assay .
- Cell lines (e.g., SH-SY5Y) : Assess mitochondrial dysfunction using markers like reactive oxygen species (ROS) and caspase-3 activation .
- In vivo studies : Use LD50 determinations in rats (oral LD50: 3–12 mg/kg) to correlate dose-response relationships .
Q. What are the primary metabolic pathways of this compound in mammals, and how do interspecies differences affect toxicity evaluations?
- Methodological Answer : this compound is rapidly metabolized in the liver via oxidative desulfuration and hydrolysis. Key methodologies include:
- High-performance liquid chromatography (HPLC) : Track urinary metabolites (e.g., dimethyl phosphate) in occupationally exposed humans .
- Comparative studies : Use liver microsomes from rats, birds, and humans to quantify species-specific metabolic rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for non-target organisms, such as bees and aquatic species?
- Methodological Answer : Discrepancies arise from variable test conditions (e.g., lab vs. field studies). For example:
- Bees : Lab studies report acute oral LD50 of 0.027 mg/bee, but field applications show reduced toxicity after 4 hours due to photodegradation . Standardize tests using OECD Guideline 213 (honeybee acute contact toxicity) under controlled light and temperature.
- Aquatic species : LC50 values for rainbow trout range from 11.9 mg/L (technical grade) to 41.8 mg/L (formulated product). Use matrix-specific transitions in GC-MS/MS to differentiate parent compound degradation products .
Q. What experimental designs are optimal for assessing the ecological risks of this compound in agricultural runoff?
- Methodological Answer :
- Microcosm studies : Simulate runoff scenarios using soil columns with varying organic carbon content (Koc = 1) to measure leaching potential .
- Mesocosm trials : Expose aquatic invertebrates (e.g., Daphnia magna) to this compound at predicted environmental concentrations (PECs) derived from application rates (e.g., 1.12 kg ai/ha). Monitor cholinesterase inhibition and mortality over 96 hours .
- Modeling : Apply fugacity models to predict fate in water-soil systems, incorporating hydrolysis half-lives (16 days in water, 1 day in soil) .
Q. How can advanced analytical techniques improve detection limits and specificity in this compound residue analysis?
- Methodological Answer :
- GC-MS/MS with MRM transitions : Use transitions like m/z 224→127 and 224→109 to enhance selectivity in complex matrices (e.g., citrus extracts) .
- Immunoassays : Develop monoclonal antibodies against this compound for enzyme-linked immunosorbent assays (ELISAs), achieving detection limits <0.01 ppm in food crops .
- High-resolution mass spectrometry (HRMS) : Differentiate this compound isomers (E/Z) using accurate mass measurements and fragmentation patterns .
Q. What methodologies address the ethical and safety challenges of studying this compound in occupational exposure scenarios?
- Methodological Answer :
- Retrospective cohort studies : Analyze historical data from pesticide applicators (e.g., cholinesterase depression records) while adhering to IRB protocols for human subject research .
- In silico modeling : Use physiologically based pharmacokinetic (PBPK) models to estimate dermal and inhalation exposure risks without direct human testing .
- Safety protocols : Implement OSHA-approved personal protective equipment (PPE) guidelines, including respirators and chemical-resistant gloves, during laboratory handling .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’ carcinogenicity and long-term neurotoxicity?
- Methodological Answer :
- Carcinogenicity : While a 2-year rat study showed no tumorigenicity at 0.75 mg/kg/day , conflicting epidemiological data require meta-analyses of occupational studies, adjusting for confounders (e.g., co-exposure to other pesticides) .
- Neurotoxicity : Case reports of persistent neurological effects (e.g., memory loss) contrast with negative findings in standardized tests. Use longitudinal designs with neuroimaging (MRI) and cognitive batteries to resolve discrepancies .
Tables for Key Data Comparison
Table 1 : Acute Toxicity of this compound in Non-Target Organisms
| Organism | Test Type | LC50/LD50 | Reference |
|---|---|---|---|
| Honeybee | Oral exposure | 0.027 mg/bee | |
| Rainbow trout | 96-h LC50 | 11.9 mg/L | |
| Bluegill sunfish | 96-h LC50 | 22.5–87 mg/L | |
| Bobwhite quail | Dietary LC50 | 423 ppm |
Table 2 : Environmental Degradation Parameters
| Medium | Half-Life | Key Factor | Reference |
|---|---|---|---|
| Aerobic soil | 1 day | Microbial action | |
| Water (pH 7) | 35 days | Hydrolysis | |
| Water (pH 9) | 3 days | Alkaline hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
